molecular formula C9H5F4NO B15322209 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene CAS No. 581813-09-4

2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene

Cat. No.: B15322209
CAS No.: 581813-09-4
M. Wt: 219.14 g/mol
InChI Key: JQGLRUMCUURHBZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of a fluorine atom, an isocyanate group, and a trifluoromethyl group on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 2-fluoro-4-(isocyanatomethyl)benzene with trifluoromethylating agents under controlled conditions. Common reagents used in this process include trifluoromethyl iodide and strong bases.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the fluorination of benzene derivatives followed by the introduction of the isocyanate and trifluoromethyl groups. This process requires precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Amines, alcohols

  • Substitution: Amides, esters

Scientific Research Applications

2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological pathways.

  • Industry: The compound is utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound's stability and reactivity, making it suitable for use in diverse chemical reactions.

Comparison with Similar Compounds

  • 4-Fluorobenzyl isocyanate

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

  • 4-Methoxybenzyl isocyanate

Uniqueness: 2-Fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene stands out due to its combination of fluorine and trifluoromethyl groups, which impart unique chemical properties compared to other isocyanates. Its enhanced stability and reactivity make it a valuable compound in various applications.

Properties

CAS No.

581813-09-4

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

2-fluoro-4-(isocyanatomethyl)-1-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5F4NO/c10-8-3-6(4-14-5-15)1-2-7(8)9(11,12)13/h1-3H,4H2

InChI Key

JQGLRUMCUURHBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN=C=O)F)C(F)(F)F

Origin of Product

United States

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